Unveiling the Molecular Architecture and Utility of Fmoc-NH-pentanoic acid-NHS-SO3Na: A Technical Guide
Unveiling the Molecular Architecture and Utility of Fmoc-NH-pentanoic acid-NHS-SO3Na: A Technical Guide
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
This in-depth guide elucidates the structure, synthesis, and application of Fmoc-NH-pentanoic acid-NHS-SO3Na, a heterobifunctional crosslinker pivotal in the advancement of targeted protein degradation and bioconjugation. This document provides a thorough examination of its chemical properties, detailed experimental protocols, and the logical framework of its application in contemporary biomedical research.
Molecular Structure and Physicochemical Properties
Fmoc-NH-pentanoic acid-NHS-SO3Na is a meticulously designed chemical entity that incorporates three key functional domains: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a pentanoic acid spacer, and a water-soluble N-hydroxysuccinimide (NHS) ester functionalized with a sodium sulfonate group.
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Fmoc Group: This bulky aromatic group serves as a temporary protecting element for the primary amine. Its lability under basic conditions allows for the selective deprotection of the amine, enabling subsequent conjugation to another molecule of interest.
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Pentanoic Acid Linker: The five-carbon alkyl chain provides a flexible spacer, enabling the conjugated moieties to interact optimally with their respective biological targets without significant steric hindrance.
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Sulfo-NHS Ester: The N-hydroxysulfosuccinimide ester is a highly reactive group that specifically targets primary amines (such as the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form stable amide bonds. The inclusion of the sodium sulfonate group (SO3Na) significantly enhances the water solubility of the molecule, a critical feature for bioconjugation reactions performed in aqueous buffers.
The rational design of this molecule, therefore, provides a versatile tool for covalently linking different molecular entities, a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C24H24N2NaO8S | Inferred from structure |
| Molecular Weight | 539.51 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid | Generic Material Property |
| Solubility | Soluble in water, DMSO, and DMF | [2] |
| Storage Conditions | -20°C, desiccated | [1] |
Synthesis and Reaction Mechanism
The synthesis of Fmoc-NH-pentanoic acid-NHS-SO3Na is a multi-step process that begins with the protection of 5-aminopentanoic acid, followed by the activation of the carboxylic acid.
Synthesis of Fmoc-5-aminopentanoic acid
The precursor, Fmoc-5-aminopentanoic acid, is synthesized by the reaction of 5-aminovaleric acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base.[3]
Activation with Sulfo-NHS
The terminal carboxylic acid of Fmoc-5-aminopentanoic acid is then activated to form the Sulfo-NHS ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysulfosuccinimide sodium salt in the presence of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The following diagram illustrates the logical workflow for the synthesis of Fmoc-NH-pentanoic acid-NHS-SO3Na.
Caption: A diagram illustrating the two-step synthesis of the target molecule.
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general guideline for the conjugation of Fmoc-NH-pentanoic acid-NHS-SO3Na to a protein containing primary amines.[2][4][5]
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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Fmoc-NH-pentanoic acid-NHS-SO3Na
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Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.0
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Quenching Solution: 1 M Tris-HCl, pH 8.0
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Desalting column
Procedure:
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Protein Preparation: Ensure the protein solution is free of amine-containing buffers or stabilizers. Exchange the buffer to the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
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Crosslinker Preparation: Immediately before use, dissolve the Fmoc-NH-pentanoic acid-NHS-SO3Na in the Reaction Buffer to a desired stock concentration.
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Conjugation Reaction: Add the crosslinker solution to the protein solution at a molar excess of 20-50 fold. The optimal ratio should be determined empirically.
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Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
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Quenching: (Optional) Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
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Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column equilibrated with a suitable storage buffer.
Caption: A flowchart of the general experimental steps for protein labeling.
Application in PROTAC Development
Fmoc-NH-pentanoic acid-NHS-SO3Na is an exemplary linker for the construction of PROTACs.[6][] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this linker typically involves:
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Conjugation of the NHS-ester end to a ligand for the target protein.
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Deprotection of the Fmoc group.
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Conjugation of the newly freed amine to a ligand for an E3 ubiquitin ligase.
The ultimate biological consequence of a functional PROTAC is the targeted degradation of a protein of interest via the ubiquitin-proteasome pathway.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a major cellular pathway for protein degradation.[8][9][10] It involves a three-enzyme cascade (E1, E2, and E3) that attaches a polyubiquitin (B1169507) chain to the target protein, marking it for degradation by the 26S proteasome.
Caption: A diagram of the PROTAC-mediated ubiquitin-proteasome pathway.
This technical guide provides a foundational understanding of the structure and utility of Fmoc-NH-pentanoic acid-NHS-SO3Na. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. FMOC-5-AMINOPENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 10. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TR [thermofisher.com]
